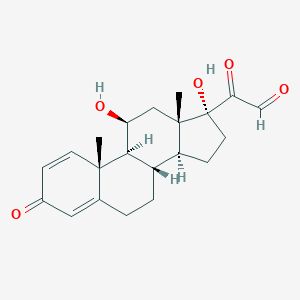

21-去氢泼尼松

描述

21-Dehydro Prednisolone, also known as 11β,17α-dihydroxy-2,4-pregnadiene 3,20-dione-21-al, is a corticosteroid compound that has been the subject of various chemical studies. It is closely related to prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound has been investigated for its interactions with amino acids and its potential to form Schiff bases and other derivatives .

Synthesis Analysis

The synthesis of related corticosteroid compounds has been extensively studied. For instance, an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate from androsta-1,4-diene-3,17-dione has been described, which could serve as a potential intermediate for prednisolone . Another study details the preparation of 21-diazo-9α-fluoro-16α-methyl-21-deoxy-[1,2(n)-3H]prednisolone, which involves the oxidation of dexamethasone to the 21-aldehyde followed by a series of reactions to yield the diazo compound . These synthetic pathways highlight the complexity and versatility of corticosteroid chemistry.

Molecular Structure Analysis

The molecular structure of 21-Dehydro Prednisolone is characterized by the presence of a pregnadiene backbone with hydroxyl groups at the 11β and 17α positions and a 21-aldehyde group. This structure is amenable to various chemical reactions, including the formation of Schiff bases with amino acids . The structural analysis of corticosteroids is crucial for understanding their biological activity and for the development of new synthetic methods, as demonstrated by the synthesis of an 11-oxa analogue of corticoid hormones .

Chemical Reactions Analysis

21-Dehydro Prednisolone undergoes various chemical reactions, particularly with amino acids. The reaction rate is influenced by factors such as reactant concentration, pH, temperature, and the presence of phosphates. The products include steroid-amino acid complexes and 21-amino or 21-imino corticosteroid derivatives . Additionally, the deamination of amino acids by 21-Dehydro Prednisolone has been studied, with sodium glutamate showing the most rapid reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of corticosteroids like 21-Dehydro Prednisolone are essential for their biological function and therapeutic use. For example, the interaction of prednisolone with vitamin D and its effect on intestinal calcium transport has been investigated, revealing that prednisolone administration results in increased concentrations of 1,25-dihydroxycholecalciferol but inhibits intestinal calcium transport . The hydrolysis behavior of prednisolone derivatives has also been studied, showing that prednisolone 21-hemisuccinate can be transformed intramolecularly to prednisolone 17-hemisuccinate, with the parent drug being slowly released . These properties are critical for the design of drug delivery systems and for understanding the pharmacokinetics of corticosteroids.

科学研究应用

1. 医学应用于耳部疾病

21-去氢泼尼松,特别是泼尼松-21-羟基琥珀酸酯,已被研究用于治疗耳蜗前庭障碍如突发性听力丧失。研究表明,将药物局部应用于耳朵的圆窗窝可以在耳蜗周围淋巴中达到高水平的药物,为内耳疾病的潜在治疗方法提供了可能(Bachmann et al., 2001)。

2. 兽医应用

在兽医医学领域,研究已经确定并量化了肉牛中的泼尼松代谢物。这项研究对于识别肉类生产动物非法治疗的生物标志物以及确保符合法规具有重要意义(Leporati et al., 2013)。

3. 化学合成和改性

研究还专注于泼尼松的化学转化用于各种应用。例如,从泼尼松中利用新颖的Mattox重排快速合成17α,21-二羟基-9β,11β-环氧-16α-甲基孕酮-1,4-二烯-3,20-二酮-21-醋酸酯,突显了类固醇化学的进展(Hulcoop & Shapland, 2013)。

4. 前药开发

在皮质类固醇前药的开发方面进行了重要研究,其中泼尼松经过化学改性以获得增强的治疗效果。这类研究为制备更有效和有针对性的基于类固醇的药物提供了见解(Sethi et al., 2017)。

5. 药物递送系统

已经探索了利用泼尼松的药物递送系统的进展。例如,开发自组装的基于格兰胶的纳米水凝胶用于泼尼松递送代表了药物递送技术中的创新方法(D’Arrigo et al., 2012)。

6. 分析方法和代谢研究

用于检测泼尼松及其代谢物的分析方法,如在人类尿液中,对于运动医学和兴奋剂控制起着至关重要的作用。这些研究对于了解药物的代谢以及制定区分不同给药途径的策略至关重要(Matabosch et al., 2015)。

7. 药理学研究

评估给药时间对泼尼松的药代动力学和药效动力学的影响的研究揭示了在优化药物给药以获得最大疗效和最小副作用方面的复杂性(Xu et al., 2008)。

安全和危害

属性

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNNTPJBKBRSIB-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro Prednisolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

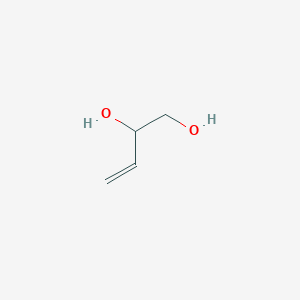

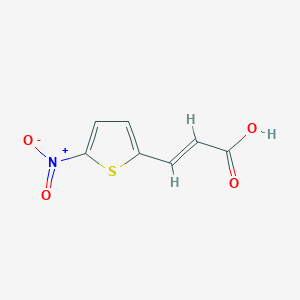

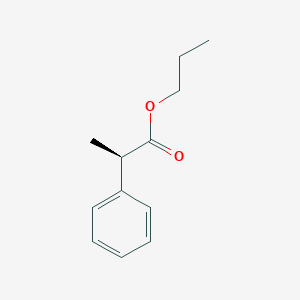

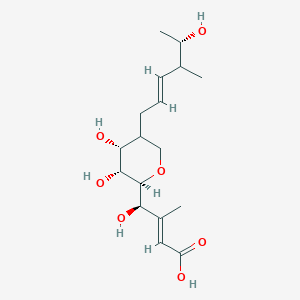

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)

![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)

![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)

![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)